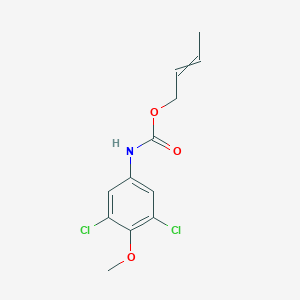
But-2-en-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-en-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It consists of a but-2-en-1-yl group attached to a carbamate moiety, which is further connected to a 3,5-dichloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-en-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of but-2-en-1-ol with 3,5-dichloro-4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
But-2-en-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
But-2-en-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-en-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate: Similar structure but with a triple bond instead of a double bond.
3,5-Dichloro-4-methoxyphenyl isocyanate: Precursor used in the synthesis of the target compound.
3,5-Dichloro-4-methoxyphenyl carbamate: Lacks the but-2-en-1-yl group.
Uniqueness
But-2-en-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
84970-59-2 |
|---|---|
Molecular Formula |
C12H13Cl2NO3 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
but-2-enyl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-3-4-5-18-12(16)15-8-6-9(13)11(17-2)10(14)7-8/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
InChI Key |
CLHCMECMFFUVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















